molecular formula C15H12BrNS B2703037 3-((4-bromobenzyl)thio)-1H-indole CAS No. 450351-45-8

3-((4-bromobenzyl)thio)-1H-indole

Cat. No.: B2703037
CAS No.: 450351-45-8
M. Wt: 318.23
InChI Key: FAKINVGKEGQEQW-UHFFFAOYSA-N
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Description

3-((4-bromobenzyl)thio)-1H-indole is an organic compound that features an indole core substituted with a 4-bromobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromobenzyl)thio)-1H-indole typically involves the reaction of 1H-indole with 4-bromobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-((4-bromobenzyl)thio)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles through reactions like Suzuki coupling or Sonogashira coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-bromobenzyl)thio)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-bromobenzyl)thio)-1H-indole
  • 3-((4-chlorobenzyl)thio)-1H-indole
  • 3-((4-methylbenzyl)thio)-1H-indole

Uniqueness

3-((4-bromobenzyl)thio)-1H-indole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNS/c16-12-7-5-11(6-8-12)10-18-15-9-17-14-4-2-1-3-13(14)15/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKINVGKEGQEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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